molecular formula C22H16N6OS3 B11208445 4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11208445
M. Wt: 476.6 g/mol
InChI Key: SMUZLGCOWISGPO-UHFFFAOYSA-N
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Description

4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a combination of benzylsulfanyl, tetrazole, thiophene, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Formation of the Thiazole Ring: This step involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring.

    Coupling Reactions: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, and the final coupling of the tetrazole and thiazole intermediates is achieved through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]benzamide
  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide

Uniqueness

4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of benzylsulfanyl, tetrazole, thiophene, and thiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16N6OS3

Molecular Weight

476.6 g/mol

IUPAC Name

4-(5-benzylsulfanyltetrazol-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C22H16N6OS3/c29-20(24-21-23-18(14-31-21)19-7-4-12-30-19)16-8-10-17(11-9-16)28-22(25-26-27-28)32-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,23,24,29)

InChI Key

SMUZLGCOWISGPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CS5

Origin of Product

United States

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